Benzene-1,4-disulfonic acid, also known as 1,4-benzenedisulfonic acid, is an aromatic sulfonic acid characterized by the presence of two sulfonyl groups (-SO₃H) attached to the benzene ring at the 1 and 4 positions. Its chemical formula is , and it is a white crystalline solid that is highly soluble in water. This compound is a member of the benzenesulfonic acid family and exhibits strong acidic properties, making it useful in various chemical applications .
Benzene-1,4-disulfonic acid is primarily synthesized through the sulfonation of benzene using concentrated sulfuric acid or sulfur trioxide. The reaction proceeds as follows:
This method allows for the selective introduction of sulfonyl groups at the para positions on the benzene ring .
Benzene-1,4-disulfonic acid has several important applications:
Interaction studies involving benzene-1,4-disulfonic acid focus on its behavior in different chemical environments and its interactions with various substrates. For example, it has been investigated for its role in forming metal-organic frameworks where it acts as a linker between metal nodes. This property is valuable in developing new materials for catalysis and energy storage applications .
Benzene-1,4-disulfonic acid can be compared with several similar compounds within the family of benzenesulfonic acids. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Benzenesulfonic Acid | C₆H₆O₃S | Simplest aromatic sulfonic acid |
Benzene-1-sulfonic Acid | C₆H₅SO₃H | Contains one sulfonyl group at position 1 |
Benzene-2-sulfonic Acid | C₆H₅SO₃H | Contains one sulfonyl group at position 2 |
Benzene-1,3-disulfonic Acid | C₆H₄(SO₃H)₂ | Sulfonyl groups at positions 1 and 3 |
Benzene-1,4-disulfonic acid is unique due to its symmetrical structure and dual sulfonyl groups positioned para to each other on the benzene ring. This configuration enhances its ability to participate in electrophilic substitution reactions more effectively than its ortho or meta counterparts .
Corrosive